molecular formula C12H19N3O2S B2640094 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate CAS No. 2229505-49-9

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

Cat. No. B2640094
CAS RN: 2229505-49-9
M. Wt: 269.36
InChI Key: ZBDODENUKSLMHT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 2229505-49-9 . It has a molecular weight of 269.37 . The IUPAC name for this compound is tert-butyl (1- (2-aminothiazol-4-yl)cyclobutyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3, (H2,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature . The compound’s InChI key is ZBDODENUKSLMHT-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Carbamates are often used in medicinal chemistry due to their bioactive properties. They can act as enzyme inhibitors, particularly of acetylcholinesterase, an enzyme that is essential for nerve function . Thiazoles, on the other hand, are a type of heterocyclic compound that have been found in many pharmaceuticals. They can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .

properties

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDODENUKSLMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

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